molecular formula C17H16ClN5O3 B2715729 5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide CAS No. 1207002-89-8

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide

Cat. No.: B2715729
CAS No.: 1207002-89-8
M. Wt: 373.8
InChI Key: RBMANSFBRIHSLQ-UHFFFAOYSA-N
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Description

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O3 and its molecular weight is 373.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide" often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have detailed the synthesis of novel compounds through various chemical reactions, aiming to investigate their potential applications in medicinal chemistry and drug design. These compounds exhibit a range of biological activities, including anticancer and antimicrobial properties, demonstrating their significance in the development of new therapeutic agents (Stevens et al., 1984).

Anticancer Applications

Several research efforts have been dedicated to synthesizing functionalized amino acid derivatives and investigating their in vitro cytotoxicity against human cancer cell lines. For example, a study by Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives evaluated for their cytotoxicity in ovarian and oral cancers. This research highlights the potential of these compounds in designing new anticancer agents, showcasing the therapeutic possibilities of compounds with similar structural characteristics (Kumar et al., 2009).

Antimicrobial Activities

Research on the antimicrobial activities of compounds structurally related to "this compound" has led to the synthesis of new molecules with significant antimicrobial properties. For instance, Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating their effectiveness in vitro against various microbial strains. These findings are crucial for the development of new antimicrobial agents, contributing to the fight against resistant microbial infections (Abdel-rahman et al., 2002).

Interaction with DNA

The interaction of related compounds with DNA has been a subject of interest due to their potential therapeutic applications. A crystallographic and spectroscopic study by Laughton et al. (1995) on the complex between a DNA dodecamer and 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) revealed insights into the structural origins of enhanced DNA-binding affinity. This research provides valuable information on how modifications in the structure can influence the interaction with DNA, offering a pathway to designing more effective drugs (Laughton et al., 1995).

Properties

IUPAC Name

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-25-11-7-10(8-12(9-11)26-2)19-17(24)15-16(22-23-21-15)20-14-6-4-3-5-13(14)18/h3-9,15-16,20-23H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIUNSHZBDHARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.